molecular formula C14H10ClNO2S B6627444 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B6627444
M. Wt: 291.8 g/mol
InChI Key: AGTMYPIEJAWPKK-UHFFFAOYSA-N
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Description

4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS: 837390-55-3) is a synthetic heterocyclic compound belonging to the thienopyrrole class. Its molecular formula is C14H11ClNO2S, with a molecular weight of 292.76 g/mol . The structure comprises a fused thiophene-pyrrole core substituted with a benzyl group at position 4 and a chlorine atom at position 3.

Properties

IUPAC Name

4-benzyl-3-chlorothieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-10-8-19-12-6-11(14(17)18)16(13(10)12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTMYPIEJAWPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC3=C2C(=CS3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Benzyl Sources

Benzyl trichloroacetimidate offers a milder alkylation route under acidic conditions, minimizing side reactions. This method, though less common, achieves 85–90% yields in dichloromethane with catalytic triflic acid.

Chlorination at Position 3

Electrophilic aromatic substitution (EAS) is the primary method for introducing chlorine at position 3. Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C selectively targets the electron-rich thiophene ring. The reaction’s regioselectivity is dictated by the directing effects of the adjacent pyrrole nitrogen and carboxylic acid group.

Chlorination Efficiency and Byproducts

Using SO₂Cl₂ at −10°C for 2 hours achieves 80–85% chlorination with minimal di- or tri-chlorinated byproducts. Excess reagent or elevated temperatures (>0°C) lead to over-chlorination, complicating purification.

Radical Chlorination Alternatives

N-Chlorosuccinimide (NCS) with AIBN initiator in CCl₄ enables radical-mediated chlorination. While slower (24–48 hours), this method offers better control over mono-chlorination, yielding 75–78%.

Carboxylation at Position 5

The carboxylic acid group is introduced via hydrolysis of pre-installed ester or nitrile functionalities. Methyl or ethyl esters at position 5 are hydrolyzed using aqueous NaOH or LiOH in THF/MeOH mixtures.

Ester Hydrolysis Conditions

A representative procedure uses 2M NaOH at 60°C for 6 hours, achieving quantitative conversion. Microwave-assisted hydrolysis (100°C, 30 minutes) reduces degradation risks for acid-sensitive intermediates.

Direct Carboxylation via CO₂ Insertion

Transition-metal-catalyzed carboxylation with CO₂ represents an emerging method. Pd(OAc)₂ with diethylzinc in DMF at 80°C inserts CO₂ into the C–H bond at position 5, yielding 65–70% carboxylic acid. While less efficient than ester hydrolysis, this approach avoids pre-functionalization steps.

Integrated Synthetic Routes and Comparative Analysis

Three dominant pathways emerge from literature synthesis of analogous compounds:

Route 1: Sequential Functionalization

  • Cyclocondensation → 2. N-Benzylation → 3. Chlorination → 4. Carboxylation
    Yield : 58–62% overall
    Advantages : Stepwise control minimizes side reactions.
    Disadvantages : Lengthy purification after each step.

Route 2: Late-Stage Benzylation

  • Cyclocondensation → 2. Chlorination → 3. Carboxylation → 4. N-Benzylation
    Yield : 50–55% overall
    Advantages : Benzylation after carboxylation avoids ester hydrolysis complications.
    Disadvantages : Reduced N-alkylation efficiency due to carboxylic acid’s electron-withdrawing effect.

Route 3: One-Pot Cyclocondensation-Alkylation

  • Simultaneous cyclocondensation and benzylation using benzyl malonate derivatives
    Yield : 45–50% overall
    Advantages : Fewer steps, reduced solvent use.
    Disadvantages : Competing reactions lower regioselectivity .

Chemical Reactions Analysis

Nucleophilic Substitution at C-3 Chlorine

The electron-deficient thieno[3,2-b]pyrrole system activates the C-3 chloro substituent for nucleophilic displacement.

NucleophileConditionsProductSource
Amines (RNH₂)K₂CO₃, DMF, 80°C3-Amino-4-benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Thiols (RSH)Phase-transfer catalysis, CH₂Cl₂3-Sulfanyl derivatives
MethoxideNaOMe, MeOH, reflux3-Methoxy analog

Key Finding : Reactions proceed efficiently under mild basic conditions, with yields >75% for primary amines . Steric hindrance from the benzyl group at N-4 slows kinetics for bulky nucleophiles.

Carboxylic Acid Derivatization

The C-5 carboxylic acid undergoes standard transformations:

Esterification

ReagentConditionsProductYield
SOCl₂, MeOHReflux, 2 hrMethyl 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate92%
DCC, DMAP, ROHRT, 12 hrAlkyl/aryl esters70–85%

Amide Formation

Coupling AgentAmineProductYield
CDINH₃ (gas)5-Carboxamide88%
HATUAlkylaminesN-Alkylcarboxamides65–80%
Ph₂POClAryl aminesN-Arylcarboxamides55–70%

Note : HATU outperforms CDI for aliphatic amines, while Ph₂POCl enables coupling with electron-deficient anilines .

Cyclization Reactions

The scaffold participates in ring-forming reactions to generate polycyclic systems:

ReactantConditionsProductApplication
α-BromoketonesLawesson’s reagent, THFThiazolo-fused derivativesAntiviral agents
Dimethyl butynedioateAc₂O, 120°CBenzo[b]furan hybridsFluorescent probes

Mechanistic Insight : Thiazole formation proceeds via Hantzsch synthesis, involving initial thioamide generation .

Decarboxylation Pathways

Thermal or photolytic decarboxylation occurs under specific conditions:

ConditionsProductSelectivity
Cu(OAc)₂, DMSO, 150°C4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrroleRetention of benzyl group
hv (254 nm), CCl₄3-Chloro-thieno[3,2-b]pyrrolePartial debenzylation

Caution : Overheating (>160°C) leads to decomposition via ring-opening .

Benzyl Group Manipulation

The N-4 benzyl substituent can be modified or removed:

ReactionConditionsOutcome
HydrogenolysisH₂ (1 atm), Pd/C, EtOHDebenzylation to NH-free analog
AlkylationNaH, R-X, DMFN-4 alkyl derivatives

Limitation : Direct electrophilic substitution (e.g., nitration) at the benzyl ring requires directing groups .

Oxidation and Reduction

ProcessReagentProduct
C-5 Acid → Acid chloride(COCl)₂, DMF5-Carbonyl chloride
Benzyl → BenzoylKMnO₄, H₂ON-4 benzoyl derivative

Critical Observation : Over-oxidation of the thiophene ring occurs with strong oxidants (e.g., CrO₃) .

Comparative Reactivity Table

Functional GroupReaction Rate (Relative)Dominant Pathway
C-3 Cl1.0 (reference)SNAr with amines
COOH0.3Esterification
N-4 Benzyl0.1Hydrogenolysis

Data extrapolated from .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of thieno[3,2-b]pyrrole compounds exhibit antiviral properties, particularly against alphaviruses such as the chikungunya virus. The mechanism involves inhibition of lysine-specific demethylases (LSD1/KDM1A), which are crucial for viral replication and gene expression regulation.

Anticancer Properties

The compound has shown promise in oncology as a potential inhibitor of histone methylation, targeting enzymes involved in cancer progression. By modulating epigenetic markers, it may affect tumor growth and metastasis, making it a candidate for further investigation in cancer therapies .

Antitubercular Activity

Functionalized derivatives of thieno[3,2-b]pyrrole have demonstrated moderate activity against Mycobacterium tuberculosis. This highlights the compound's potential in developing new treatments for tuberculosis, particularly in drug-resistant strains.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of this compound:

  • Antiviral Studies : In vitro experiments have shown that 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid significantly reduces viral loads in cell cultures infected with alphaviruses. These findings support its potential as an antiviral agent.
  • Cancer Research : A study explored the effects of thieno[3,2-b]pyrrole derivatives on various cancer cell lines, revealing their ability to inhibit cell proliferation and induce apoptosis through epigenetic modulation.
  • Tuberculosis Treatment : Research highlighted the antitubercular properties of related compounds, suggesting that modifications to the thieno-pyrrole structure could enhance efficacy against resistant strains of Mycobacterium tuberculosis.

Mechanism of Action

The exact mechanism of action of 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-Benzyl-3-chloro-4H-thieno[...]acid 4-Benzyl, 3-Chloro C14H11ClNO2S 292.76 837390-55-3 Synthetic target; potential DAAO modulation (inferred)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid None C7H5NO2S 167.18 39793-31-2 DAAO inhibitor; enhances D-serine levels
4-Methyl-4H-thieno[...]acid 4-Methyl C8H7NO2S 181.21 841222-62-6 Intermediate; unexplored bioactivity
3-Chloro-4-methyl-4H-thieno[...]acid 3-Chloro, 4-Methyl C8H6ClNO2S 215.66 1361003-67-9 Structural analog; synthetic precursor
2-Chloro-4H-thieno[...]acid 2-Chloro C7H4ClNO2S 201.63 332099-40-8 Intermediate in medicinal chemistry
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) Furo ring (oxygen vs. sulfur) C7H5NO3 167.12 N/A DAAO inhibitor; neuroprotective effects

Structural and Functional Differences

Substituent Effects
  • This modification could prolong half-life in vivo.
  • Chlorine (Position 3) : The electron-withdrawing chlorine atom may improve binding affinity to enzymatic targets like DAAO by inducing electrostatic interactions. In contrast, 2-chloro derivatives (e.g., CAS 332099-40-8) may exhibit altered regioselectivity in reactions .
  • Methyl vs. Benzyl : Methyl-substituted analogs (e.g., 4-methyl derivative) have lower molecular weights and reduced steric hindrance, favoring synthetic accessibility but possibly diminishing target engagement .
Ring System Variations
  • Thieno vs. Furo: Replacing the thiophene sulfur with oxygen (as in SUN) reduces ring aromaticity, which may alter electronic properties and metabolic stability.

Physicochemical Properties

Property 4-Benzyl-3-chloro Derivative 4H-Thieno Base Compound SUN (Furo Analog)
Molecular Weight 292.76 167.18 167.12
LogP (Predicted) ~3.5 ~1.2 ~1.0
Water Solubility Low Moderate Moderate
Thermal Stability High (aromatic substituents) Moderate Moderate

Biological Activity

4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a compound belonging to the thieno[3,2-b]pyrrole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H10ClNO2S
  • Molecular Weight : 283.75 g/mol
  • CAS Number : 3482664

This compound features a thieno[3,2-b]pyrrole core, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

One of the prominent biological activities of thieno[3,2-b]pyrroles, including this compound, is their antimicrobial properties . Studies have shown that derivatives of thieno[3,2-b]pyrrole exhibit significant activity against various pathogens:

CompoundPathogenActivity
This compoundMethicillin-resistant Staphylococcus aureusSignificant inhibition observed
4H-Furo [3,2-b]pyrrole derivativesVarious bacteriaAntimicrobial activity reported

Anti-inflammatory and Analgesic Effects

Research indicates that some thieno[3,2-b]pyrrole derivatives possess anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been evaluated for their ability to reduce inflammation and pain responses in experimental models:

StudyFindings
Hemetsberger-Knittel et al. (2023)Reported analgesic effects in animal models
Evaluation of thieno[3,2-b]pyrrolesShowed potential for anti-inflammatory activity

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor , particularly against D-amino acid oxidase (DAO), which is relevant for treating schizophrenia. The inhibition profile suggests that modifications to the thieno[3,2-b]pyrrole structure can enhance its potency as an inhibitor:

Enzyme TargetInhibition TypeReference
D-amino acid oxidaseInhibitory activity observed

Case Studies

  • Study on Antimicrobial Activity : A study evaluated various thieno[3,2-b]pyrrole derivatives for their effectiveness against resistant bacterial strains. The results indicated that this compound exhibited a notable zone of inhibition against Staphylococcus aureus.
  • Analgesic Activity Assessment : Another study focused on assessing the analgesic effects of thieno[3,2-b]pyrrole derivatives in rodent models. The results demonstrated that compounds with a benzyl substitution showed enhanced pain relief compared to non-substituted analogs.

Q & A

Q. Q1: What are the key synthetic routes for 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursor heterocycles. For example, analogous thienopyrrole derivatives are synthesized via condensation reactions between halogenated pyridines and thiophene derivatives under palladium or copper catalysis . Key parameters include solvent choice (e.g., DMF or toluene), temperature control (80–120°C), and stoichiometric ratios of reagents. Yields are optimized by adjusting catalyst loading (5–10 mol%) and reaction time (12–24 hours). Post-synthetic chlorination at the 3-position can be achieved using SOCl₂ or PCl₅, followed by benzylation via nucleophilic substitution .

Q. Q2: How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?

Methodological Answer: Structural validation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group at C4, chloro at C3) and aromatic proton coupling patterns .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C₁₄H₁₀ClNO₂S: 291.01 g/mol) and isotopic Cl patterns .
  • X-ray crystallography : For resolving bond angles and confirming the fused thienopyrrole ring system, as demonstrated in analogous ethyl ester derivatives .

Advanced Research Questions

Q. Q3: How does the chloro substituent at C3 influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The C3-chloro group acts as a directing moiety in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C. The chloro group’s electronegativity enhances oxidative addition kinetics but may sterically hinder bulky reagents. Comparative studies with non-chlorinated analogs show a 20–30% reduction in yield due to competing side reactions (e.g., dechlorination) .

Q. Q4: What strategies are effective for modulating solubility and bioavailability without altering core pharmacophores?

Methodological Answer:

  • Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl or methyl esters) improves lipophilicity, as seen in ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives .
  • Co-crystallization : Co-formers like L-proline enhance aqueous solubility by disrupting crystalline lattice energy .
  • PEGylation : Attachment of polyethylene glycol (PEG) chains via amide linkages increases hydrodynamic radius, reducing renal clearance .

Q. Q5: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets of kinases. The thienopyrrole scaffold mimics purine rings, while the benzyl group occupies hydrophobic regions .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, highlighting critical hydrogen bonds (e.g., carboxylic acid with Lys45 in PKA) .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .

Data Contradiction and Validation

Q. Q6: Discrepancies in reported melting points for similar thienopyrrole derivatives—how to resolve these?

Methodological Answer:

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that depress melting points .
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to identify metastable forms. For example, a 5°C/min heating rate distinguishes enantiotropic transitions .
  • Inter-lab validation : Compare data with certified reference standards (e.g., NIST) or replicate conditions from literature (e.g., 287.5–293.5°C for trifluoromethyl analogs) .

Q. Q7: Conflicting SAR data on the benzyl group’s role in bioactivity—how to design follow-up experiments?

Methodological Answer:

  • Isosteric replacement : Substitute benzyl with pyridylmethyl or cyclohexylmethyl to isolate electronic vs. steric effects .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using a matrix of 10–15 analogs .
  • Crystallographic evidence : Resolve ligand-target co-crystals to directly observe binding interactions, as done for related benzothiazole-carboxylic acid inhibitors .

Stability and Storage

Q. Q8: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in amber vials to minimize thermal and photolytic degradation .
  • Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group (RH <30%) .
  • Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) predict shelf life >2 years if purity remains >95% by HPLC .

Biological Applications

Q. Q9: What in vitro assays are suitable for evaluating this compound’s potential as an anti-inflammatory agent?

Methodological Answer:

  • COX-2 inhibition assay : Measure IC₅₀ using a fluorometric kit (e.g., Cayman Chemical) with celecoxib as a positive control .
  • NF-κB luciferase reporter assay : Test inhibition of TNF-α-induced signaling in HEK293 cells .
  • Cytokine profiling : Quantify IL-6 and IL-1β levels in LPS-stimulated macrophages via ELISA .

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